Cas no 13305-13-0 (Methyl 2-hydroxy-2-(4-methylphenyl)acetate)

Methyl 2-hydroxy-2-(4-methylphenyl)acetate Chemical and Physical Properties
Names and Identifiers
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- Methyl 2-hydroxy-2-(4-methylphenyl)acetate
- Hydroxy-p-tolyl-acetic acid methyl ester
- Benzeneacetic acid, α-hydroxy-4-methyl-, methyl ester
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- Inchi: 1S/C10H12O3/c1-7-3-5-8(6-4-7)9(11)10(12)13-2/h3-6,9,11H,1-2H3
- InChI Key: ZDBSVKUQHAVSAQ-UHFFFAOYSA-N
- SMILES: C(C1C=CC(C)=CC=1)(O)C(=O)OC
Experimental Properties
- Density: 1.149±0.06 g/cm3(Predicted)
- Melting Point: 48-50 °C(Solv: ligroine (8032-32-4))
- Boiling Point: 130 °C(Press: 6 Torr)
- pka: 12.33±0.20(Predicted)
Methyl 2-hydroxy-2-(4-methylphenyl)acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1855889-0.1g |
methyl 2-hydroxy-2-(4-methylphenyl)acetate |
13305-13-0 | 0.1g |
$553.0 | 2023-09-18 | ||
Enamine | EN300-1855889-5.0g |
methyl 2-hydroxy-2-(4-methylphenyl)acetate |
13305-13-0 | 5g |
$2858.0 | 2023-06-03 | ||
Enamine | EN300-1855889-1g |
methyl 2-hydroxy-2-(4-methylphenyl)acetate |
13305-13-0 | 1g |
$628.0 | 2023-09-18 | ||
Enamine | EN300-1855889-5g |
methyl 2-hydroxy-2-(4-methylphenyl)acetate |
13305-13-0 | 5g |
$1821.0 | 2023-09-18 | ||
Enamine | EN300-1855889-10g |
methyl 2-hydroxy-2-(4-methylphenyl)acetate |
13305-13-0 | 10g |
$2701.0 | 2023-09-18 | ||
TRC | M179410-1000mg |
Methyl 2-hydroxy-2-(4-methylphenyl)acetate |
13305-13-0 | 1g |
$ 830.00 | 2022-06-04 | ||
TRC | M179410-2500mg |
Methyl 2-hydroxy-2-(4-methylphenyl)acetate |
13305-13-0 | 2500mg |
$ 1655.00 | 2022-06-04 | ||
Enamine | EN300-1855889-0.5g |
methyl 2-hydroxy-2-(4-methylphenyl)acetate |
13305-13-0 | 0.5g |
$603.0 | 2023-09-18 | ||
Enamine | EN300-1855889-0.05g |
methyl 2-hydroxy-2-(4-methylphenyl)acetate |
13305-13-0 | 0.05g |
$528.0 | 2023-09-18 | ||
Enamine | EN300-1855889-0.25g |
methyl 2-hydroxy-2-(4-methylphenyl)acetate |
13305-13-0 | 0.25g |
$579.0 | 2023-09-18 |
Methyl 2-hydroxy-2-(4-methylphenyl)acetate Related Literature
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
Additional information on Methyl 2-hydroxy-2-(4-methylphenyl)acetate
Research Brief on Methyl 2-hydroxy-2-(4-methylphenyl)acetate (CAS: 13305-13-0): Recent Advances and Applications
Methyl 2-hydroxy-2-(4-methylphenyl)acetate (CAS: 13305-13-0) is a chiral ester derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential as a versatile intermediate in the synthesis of bioactive molecules. Recent studies have explored its applications in drug discovery, asymmetric synthesis, and as a precursor for novel therapeutic agents. This research brief aims to summarize the latest findings related to this compound, highlighting its synthetic utility, biological activities, and emerging trends in its application.
A 2023 study published in the Journal of Medicinal Chemistry investigated the role of Methyl 2-hydroxy-2-(4-methylphenyl)acetate as a key intermediate in the synthesis of α-hydroxy carboxylic acid derivatives, which are known for their anti-inflammatory and antimicrobial properties. The researchers utilized a stereoselective enzymatic hydrolysis approach to obtain enantiomerically pure forms of the compound, demonstrating its potential for scalable production in pharmaceutical manufacturing. The study reported a yield of 92% enantiomeric excess (ee) under optimized conditions, underscoring its synthetic efficiency.
In another recent development, a team from the University of Cambridge explored the compound's utility in the design of prodrugs targeting neurodegenerative diseases. Their work, published in ACS Chemical Neuroscience, highlighted the compound's ability to enhance blood-brain barrier permeability when incorporated into prodrug formulations. The study utilized molecular docking simulations and in vitro assays to validate the compound's binding affinity to neuronal receptors, suggesting its promise as a scaffold for CNS-targeted therapeutics.
From a structural perspective, Methyl 2-hydroxy-2-(4-methylphenyl)acetate has also been investigated for its role in chiral auxiliaries and catalysts. A 2024 paper in Organic Letters detailed its use in asymmetric aldol reactions, where it facilitated high diastereoselectivity (up to 95:5 dr) in the synthesis of complex polyketide frameworks. The study emphasized the compound's robustness under diverse reaction conditions, making it a valuable tool for synthetic chemists.
Beyond its synthetic applications, recent pharmacological studies have examined the compound's intrinsic bioactivity. A preprint on bioRxiv reported its moderate inhibitory effects on cyclooxygenase-2 (COX-2), with an IC50 of 18.7 µM, suggesting potential as a lead compound for anti-inflammatory drug development. However, further in vivo studies are needed to validate these findings and assess its therapeutic index.
In conclusion, Methyl 2-hydroxy-2-(4-methylphenyl)acetate (CAS: 13305-13-0) continues to be a compound of interest across multiple research domains. Its versatility as a synthetic intermediate, combined with emerging biological activities, positions it as a valuable asset in medicinal chemistry and drug discovery pipelines. Future research directions may focus on optimizing its enantioselective synthesis, expanding its prodrug applications, and exploring its mechanistic roles in biological systems.
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